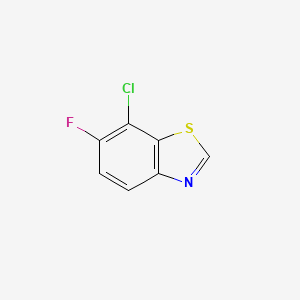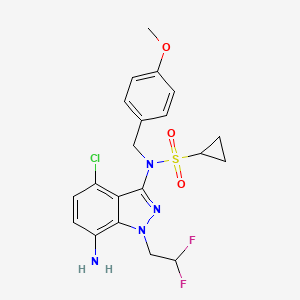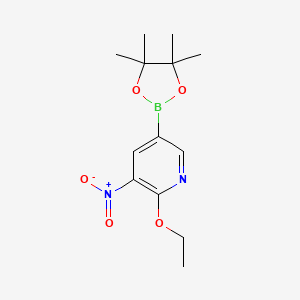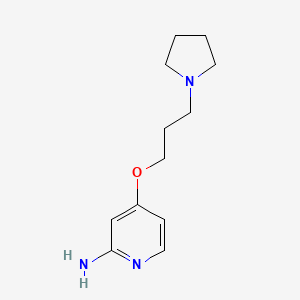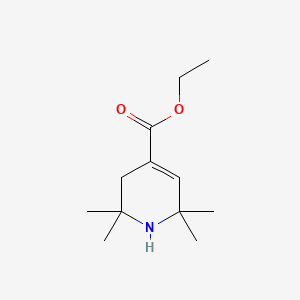
Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- is an organic compound belonging to the piperidine family. It is characterized by its unique structure, which includes a six-membered ring with nitrogen and multiple methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- involves several steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines using oxidants like oxone.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common reagents used in these reactions include oxidants like oxone and iodine, and conditions often involve controlled temperatures and specific solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- involves its role as a hindered base. It interacts with various molecular targets, including acids and electrophiles, to facilitate chemical reactions. The pathways involved often include nucleophilic substitution and elimination reactions, where the compound acts as a strong base to deprotonate substrates and promote reaction progress .
Comparison with Similar Compounds
Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base and in the production of lithium tetramethylpiperidide.
2,2,6,6-Tetramethyl-4-piperidone: Used as an intermediate in various chemical syntheses.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable organic radical used in redox reactions and as a building block for redox polymers.
The uniqueness of Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- lies in its specific structure and reactivity, which make it suitable for specialized applications in both research and industry.
Properties
CAS No. |
63867-76-5 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1,2,2,6-tetramethyl-3,4-dihydropyridine |
InChI |
InChI=1S/C9H17N/c1-8-6-5-7-9(2,3)10(8)4/h6H,5,7H2,1-4H3 |
InChI Key |
JNOZNCBBHYHMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(N1C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


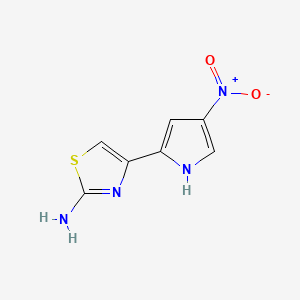

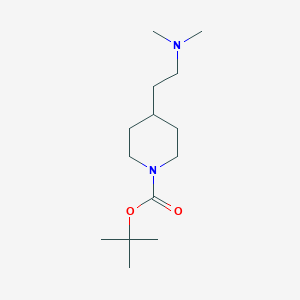

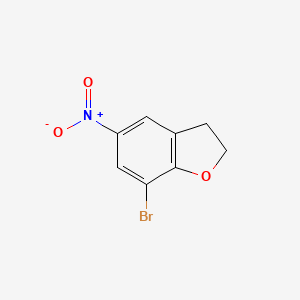
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
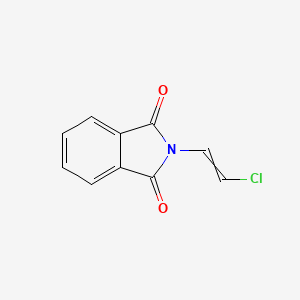
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
